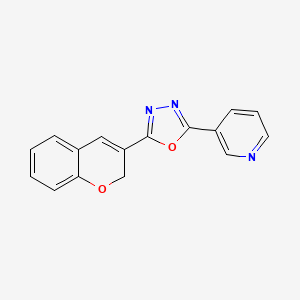

2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Beschreibung

The compound 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted at the 2-position with a chromen-3-yl group (a coumarin derivative) and at the 5-position with a pyridin-3-yl moiety. The 1,3,4-oxadiazole scaffold is renowned for its stability, aromaticity, and diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

2-(2H-chromen-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-2-6-14-11(4-1)8-13(10-20-14)16-19-18-15(21-16)12-5-3-7-17-9-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVGWFUWOYTDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C3=NN=C(O3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2H-chromen-3-yl)-1,2,4-oxadiazole with pyridine-3-carboxylic acid hydrazide under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out in a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Analyse Chemischer Reaktionen

2.1. Key Starting Materials

-

Hydrazide precursor : Likely derived from 2H-chromen-3-yl carboxylic acid (coumarin-3-carboxylic acid) via hydrazide formation.

-

Pyridine-3-carboxylic acid : Provides the 5-(pyridin-3-yl) substituent.

2.2. Reaction Mechanism

-

Hydrazide formation : Coumarin-3-carboxylic acid reacts with hydrazine to form the corresponding hydrazide.

-

Condensation with pyridine acid : The hydrazide couples with pyridine-3-carboxylic acid or its acid chloride.

-

Cyclization : Dehydration using POCl₃ or microwave irradiation promotes cyclization to form the oxadiazole ring .

Structural and Spectroscopic Validation

The synthesized compound would undergo rigorous characterization:

-

Mass spectrometry : Confirms molecular weight (expected m/z ≈ 310 for C₁₆H₁₀N₂O₃).

-

NMR spectroscopy :

-

¹H NMR : Aromatic protons from chromenyl and pyridyl groups, deshielded protons from oxadiazole.

-

¹³C NMR : Carbonyl carbons (≈ 160–170 ppm), aromatic carbons (100–150 ppm).

-

-

IR spectroscopy : Absorption at ~1740 cm⁻¹ (C=O stretch from chromenyl) and ~1640 cm⁻¹ (C=N/C=C stretches) .

Biological and Pharmaceutical Relevance

While specific data for this compound is unavailable, oxadiazoles with chromenyl and pyridyl substituents are known for:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit broad-spectrum antimicrobial properties. Specifically, 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has been evaluated for its efficacy against various microbial strains. Studies have shown that compounds with the oxadiazole nucleus can enhance lipophilicity, thereby improving their ability to penetrate microbial membranes and exert antimicrobial effects .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. For instance:

- Zheng et al. synthesized novel derivatives that demonstrated significant telomerase inhibitory activity against gastric cancer cell lines .

- Salahuddin et al. reported that certain oxadiazole derivatives exhibited potent anticancer activity against multiple human cancer cell lines, with some compounds showing IC50 values lower than established chemotherapeutics .

The mechanism of action for these anticancer activities often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

Anti-inflammatory Effects

Oxadiazoles have also been investigated for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The specific compound under consideration may exhibit similar effects due to its structural characteristics .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Zheng et al. (2023) | Identified telomerase inhibitory activity in oxadiazole derivatives against gastric cancer (IC50 = 2.3 µM) |

| Salahuddin et al. (2020) | Reported significant anticancer activity across various cell lines with GI50 values < 10 µM |

| El-Din et al. (2021) | Synthesized sulfonamide-linked oxadiazoles with broad-spectrum antiproliferative activity against multiple cancer types |

Wirkmechanismus

The mechanism of action of 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The substituents on the 1,3,4-oxadiazole ring significantly influence physical properties and bioactivity. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-rich substituents (e.g., dihydrodioxinyl in 5n) correlate with higher melting points (>130°C) and excellent synthetic yields (>90%) . The target compound’s chromenyl group, being bulkier and aromatic, may similarly increase melting point compared to smaller substituents.

- Pyridinyl groups are recurrent in cytotoxic agents (e.g., Compound 118, IC50 ~1.5 µM) , suggesting the target compound’s pyridin-3-yl moiety could enhance interactions with cancer-related enzymes like PARP or kinases.

- Anti-inflammatory activity in analogs with propan-3-one substituents (~60% inhibition) implies that the target’s chromenyl group—known for modulating COX-2—might synergize with oxadiazole to improve efficacy.

Anticancer Potential

- Cytotoxicity : Pyridinyl-oxadiazoles (e.g., Compound 118) exhibit low IC50 values (~1.1–1.5 µM) against cancer cells, comparable to standard chemotherapeutics . The chromenyl group in the target compound may further enhance DNA intercalation or topoisomerase inhibition, as seen in coumarin derivatives.

- Kinase Inhibition: Indazolyl-oxadiazoles (e.g., 5a) target STAT3 signaling in lung cancer , while quinolinyl derivatives (e.g., Compound 88) show >95% growth inhibition in renal and CNS cancers . The target’s chromenyl group could similarly modulate kinase pathways.

Antiviral and Anti-inflammatory Activity

- Antiviral : Benzothiazole-oxadiazole hybrids () inhibit HIV replication , highlighting the role of pyridinyl groups in viral enzyme binding. The target compound’s chromenyl substituent may broaden its antiviral spectrum.

- Anti-inflammatory: Analogs with propan-3-one substituents achieve ~60% edema inhibition , suggesting the target’s coumarin moiety—known for COX-2 suppression—could amplify this effect.

Biologische Aktivität

2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that combines chromene and pyridine rings with an oxadiazole moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. The compound has been explored for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 281.28 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Recent studies have highlighted the biological activities associated with this compound:

-

Anticancer Activity :

- The compound has shown promising results against various cancer cell lines. For instance, it exhibited cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. In vitro assays indicated that it acts as an inducer of apoptosis in these cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics like doxorubicin .

- A study indicated that derivatives of 1,2,4-oxadiazoles demonstrated higher cytotoxicity than doxorubicin against several cancer cell lines, reinforcing the potential of oxadiazole-containing compounds in cancer therapy .

- Antimicrobial Activity :

-

Anti-inflammatory Properties :

- Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, although detailed mechanisms and specific targets remain to be elucidated.

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activity of this compound:

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring plays a crucial role in interacting with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole core in 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole?

- Methodological Answer : The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides using dehydrating agents like POCl₃ or H₂SO₄. For example, regioselective sulfenylation approaches (e.g., coupling thiols with oxadiazole precursors) have been employed to introduce sulfur-containing substituents . Key steps include:

- Cyclocondensation of hydrazides with carboxylic acids or esters.

- Purification via silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 3:2 ratio) to achieve high yields (>90%) .

Q. How can structural characterization be optimized for 1,3,4-oxadiazole derivatives?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts (e.g., pyridinyl protons resonate at δ 8.5–9.0 ppm) .

- X-ray crystallography : Resolve stereochemistry and confirm planarity of the oxadiazole ring. For example, monoclinic systems (space group P21/c) are common for such derivatives .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity:

- Antifungal assays : Test against Sclerotinia sclerotiorum or Rhizoctonia solani at 50 µg/mL, using inhibition rates >50% as a positive threshold .

- Enzyme inhibition : Use SDH (succinate dehydrogenase) targets for molecular docking, leveraging carbonyl groups for hydrogen bonding .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in this compound?

- Methodological Answer : Systematically vary substituents on the chromene and pyridinyl moieties:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antifungal activity by improving membrane permeability .

- Sulfur substitutions (e.g., thioether linkages) increase herbicidal "bleaching" effects (e.g., compound 5g in ).

Q. What computational approaches validate target interactions for this compound?

- Methodological Answer : Perform molecular docking and dynamics simulations:

- Docking software : Use AutoDock Vina with SDH (PDB: 2FBW) to identify binding poses.

- Key interactions : The oxadiazole carbonyl forms hydrogen bonds with Arg-43, while pyridinyl nitrogen interacts with Tyr-58 .

Q. How can contradictory bioactivity data be resolved across studies?

- Methodological Answer : Cross-validate assays and adjust experimental conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.